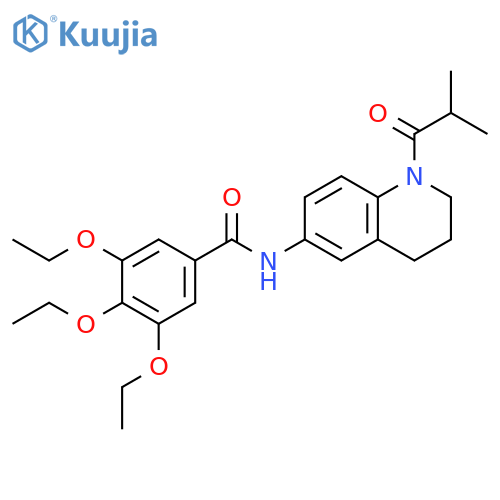Cas no 946318-18-9 (3,4,5-triethoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
3,4,5-トリエトキシ-N-1-(2-メチルプロパノイル)-1,2,3,4-テトラヒドロキノリン-6-イルベンズアミドは、複雑な構造を持つ有機化合物です。この化合物は、テトラヒドロキノリン骨格とトリエトキシベンズアミド基を有し、高い分子多様性を示します。その特異的な構造により、医薬品中間体や機能性材料としての応用が期待されます。特に、電子供与性のエトキシ基とアミド結合を併せ持つため、優れた安定性と反応性を兼ね備えています。また、プロパノイル基の導入により脂溶性が向上し、生体適合性材料としての利用可能性も検討されています。精密有機合成における中間体としての有用性が高く、新規化合物開発の鍵となる構造単位を提供します。

946318-18-9 structure
商品名:3,4,5-triethoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
CAS番号:946318-18-9
MF:C26H34N2O5
メガワット:454.558567523956
CID:5514098
3,4,5-triethoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 3,4,5-triethoxy-N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-
- 3,4,5-triethoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
-
- インチ: 1S/C26H34N2O5/c1-6-31-22-15-19(16-23(32-7-2)24(22)33-8-3)25(29)27-20-11-12-21-18(14-20)10-9-13-28(21)26(30)17(4)5/h11-12,14-17H,6-10,13H2,1-5H3,(H,27,29)
- InChIKey: JPTBIMSHCWNNPB-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2C(=O)C(C)C)(=O)C1=CC(OCC)=C(OCC)C(OCC)=C1
3,4,5-triethoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2040-0317-3mg |
3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946318-18-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2040-0317-2μmol |
3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946318-18-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2040-0317-2mg |
3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946318-18-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2040-0317-1mg |
3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946318-18-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3,4,5-triethoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
946318-18-9 (3,4,5-triethoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide) 関連製品
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬